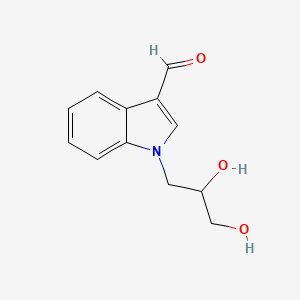

1-(2,3-Dihydroxy-propyl)-1H-indole-3-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2,3-Dihydroxy-propyl)-1H-indole-3-carbaldehyde” is a chemical compound with the molecular formula C12H13NO3 and a molecular weight of 219.24 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: C1=CC=C2C(=C1)C(=CN2CC(CO)O)C=O .

Scientific Research Applications

Green & Sustainable Synthesis

Indole-3-carbaldehyde derivatives, including those with substituents on the propyl group, have been synthesized using green and sustainable methods. For instance, the synthesis of knoevenagel condensed products of indole-3-carbaledehydes using ZnO nanoparticles in a solvent-free method demonstrates environmental and economic advantages, including excellent yields, short reaction times, and high reaction rates (Yogita Madan, 2020).

Catalytic Applications

Derivatives of indole-3-carbaldehyde have been used in gold-catalyzed cycloisomerizations to produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols. This process demonstrates the compound's versatility in catalytic applications, yielding products efficiently across a variety of substrates (Prasath Kothandaraman et al., 2011).

Anticancer Agents Synthesis

Indole-3-substituted-2-benzimidazoles, synthesized using N-arylation of 1H-indole-3-carbaldehyde, have shown efficacy as anticancer agents. This highlights the compound's potential in the development of novel therapeutic agents targeting various cancer cell lines (S. Anwar et al., 2023).

Antioxidant Activity

Novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives, prepared by a condensation reaction involving 1H-indole carbaldehyde oxime, exhibited significant antioxidant activity. This research suggests the potential of indole-3-carbaldehyde derivatives in developing new antioxidant agents (C. Gopi & M. Dhanaraju, 2020).

Synthetic Building Blocks

The versatility of indole-3-carbaldehyde derivatives as synthetic building blocks is evident in their use for synthesizing a wide range of compounds, including pyrimido[1,2-a]indoles and furano[2,3-g]indoles. These compounds have applications in organic chemistry, demonstrating the compound's utility in complex synthetic pathways (K. Suzdalev et al., 2013).

Safety and Hazards

Properties

IUPAC Name |

1-(2,3-dihydroxypropyl)indole-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c14-7-9-5-13(6-10(16)8-15)12-4-2-1-3-11(9)12/h1-5,7,10,15-16H,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFMDBUJDCKMLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CC(CO)O)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2602026.png)

![3-(3-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-3-ene;hydrochloride](/img/structure/B2602027.png)

![2-[[5-(4-chlorophenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2602032.png)

![2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxetan-3-yl]acetic acid](/img/structure/B2602034.png)

![tert-butyl N-{3-[(3,6-dichloropyridin-2-yl)formamido]propyl}carbamate](/img/structure/B2602036.png)

![2-(1-Ethylpyrazol-4-yl)-4-[(E)-2-phenylethenyl]sulfonylmorpholine](/img/structure/B2602046.png)

![2-Ethyl-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2602048.png)